

Technical Guide: -Chloro-4-benzyloxy-3-fluorotoluene

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *1-Benzyloxy-4-chloromethyl-2-fluoro-benzene*

CAS No.: 536974-95-5

Cat. No.: B3143818

[Get Quote](#)

A Critical Intermediate for Fluorinated Benzylations in Drug Discovery[1][2]

Chemical Identity & Structural Analysis[1][2]

-Chloro-4-benzyloxy-3-fluorotoluene is a reactive electrophile primarily utilized to introduce the 3-fluoro-4-(benzyloxy)benzyl moiety into target molecules.[1][2] In medicinal chemistry, this specific substitution pattern is valuable for modulating the physicochemical properties (pKa, lipophilicity) of phenolic payloads and serving as a protected precursor to the 3-fluoro-4-hydroxybenzyl group, a pharmacophore found in various kinase inhibitors and receptor modulators.[1][2]

Nomenclature & Synonyms

To ensure precise procurement and database searching, researchers should utilize the following standard identifiers:

Nomenclature Type	Synonym / Identifier
IUPAC Name	4-(Benzyloxy)-3-fluorobenzyl chloride
Systematic Name	1-(Benzyloxy)-4-(chloromethyl)-2-fluorobenzene
Alternative Name	2-Fluoro-4-(chloromethyl)phenyl benzyl ether
Precursor CAS (Alcohol)	536974-94-4 (4-Benzyloxy-3-fluorobenzyl alcohol)
Precursor CAS (Methyl)	885267-21-0 (1-Benzyloxy-2-fluoro-4-methylbenzene)
Molecular Formula	C H ClFO
Molecular Weight	250.70 g/mol

Structural Logic & Reactivity

The molecule features three distinct functional components that dictate its utility:

- Benzyl Chloride (-Chloro) Group: A highly reactive electrophile susceptible to S_N2 attack by nucleophiles (amines, thiols, phenoxides).^{[1][2]}
- 3-Fluoro Substituent: An electron-withdrawing group (EWG) that:
 - Increases the metabolic stability of the ring against oxidation.^{[1][2]}
 - Modulates the acidity of the resulting phenol after deprotection.^{[1][2]}
 - Inductively deactivates the benzyl chloride slightly compared to the non-fluorinated analog, requiring optimized reaction conditions.^{[1][2]}

- 4-Benzyloxy Group: A robust protecting group for the phenol, stable to basic conditions and removable via catalytic hydrogenation (H

/Pd-C) or strong acid hydrolysis.^{[1][2]}

Synthesis & Preparation Protocols

Due to the inherent instability (hydrolysis sensitivity) of benzyl chlorides, this compound is frequently prepared in situ or fresh from its stable alcohol precursor.^{[1][2]}

Method A: Chlorination of 4-(Benzyloxy)-3-fluorobenzyl Alcohol

This is the preferred laboratory-scale method due to the commercial availability of the alcohol (CAS: 536974-94-4).^{[1][2]}

Reagents: Thionyl chloride (SOCl

), Dichloromethane (DCM), Catalytic DMF.^{[1][2]}

Protocol:

- Dissolution: Dissolve 1.0 eq of 4-(benzyloxy)-3-fluorobenzyl alcohol in anhydrous DCM (0.2 M concentration) under N atmosphere.
- Activation: Cool the solution to 0°C. Add a catalytic amount of DMF (1-2 drops).
- Chlorination: Dropwise add 1.2 eq of SOCl . The reaction will evolve HCl gas and SO .^{[1][2]}
- Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (conversion of polar alcohol to non-polar chloride).^{[1][2]}
- Workup: Concentrate the mixture under reduced pressure to remove excess SOCl

and solvent. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.
[1][2]

- Yield: Quantitative conversion is typical.[1][2] The resulting crude oil is sufficiently pure for immediate coupling.[1][2]

Method B: Radical Chlorination of 1-(Benzyloxy)-2-fluoro-4-methylbenzene

Used for larger-scale preparation where the methyl precursor (CAS: 885267-21-0) is more cost-effective.[1][2]

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN, CCl

or Trifluorotoluene.[1][2]

Protocol:

- Setup: Suspend 1.0 eq of 1-(benzyloxy)-2-fluoro-4-methylbenzene and 1.05 eq of NCS in CCl
-
- Initiation: Add 5 mol% radical initiator (AIBN/BPO) and heat to reflux.[1][2]
- Completion: Monitor carefully to avoid over-chlorination (gem-dichloro formation).
- Workup: Filter off succinimide byproduct. Concentrate filtrate.[1][2]

Applications in Drug Development[1][2]

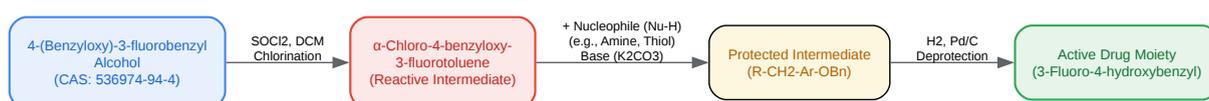
The 4-(benzyloxy)-3-fluorobenzyl motif serves as a strategic "masked" phenol.[1][2] The fluorine atom at the ortho position to the oxygen is a classic bioisostere used to block metabolic hotspots and improve ligand binding kinetics.[1][2]

Key Application Workflow

- Coupling: The benzyl chloride reacts with a nucleophilic core (e.g., a piperazine, amine, or heterocycle) to attach the side chain.[1][2]

- Deprotection: The benzyl group is removed to reveal the 3-fluoro-4-hydroxyphenyl moiety.[1][2]
- Bioactivity: The resulting fluorophenol interacts with target proteins (e.g., Kinases, GPCRs) via hydrogen bonding, with the fluorine atom influencing the pKa of the hydroxyl group (making it more acidic than a standard phenol).[1][2]

Visualized Pathway (Graphviz)[1][2]



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for introducing the 3-fluoro-4-hydroxybenzyl pharmacophore using the

-chloro intermediate.[1][2][3]

Handling & Safety Specifications

As a benzyl chloride derivative, this compound poses specific safety risks that must be managed in a research environment.

Hazard Class	Description	Mitigation Strategy
Lachrymator	Potent eye and respiratory irritant.[1][2]	Handle only in a functioning fume hood. Wear goggles and face shield.[1][2]
Corrosive	Hydrolyzes to release HCl upon contact with moisture/tissue.[1][2]	Wear chemical-resistant gloves (Nitrile/Neoprene).[1][2]
Unstable	Prone to hydrolysis and polymerization if stored improperly.[1][2]	Store at -20°C under inert gas (Argon/Nitrogen). Use immediately after preparation.

Stability Note

The presence of the electron-donating alkoxy group (benzyloxy) at the para position can make the benzyl chloride more prone to solvolysis compared to unsubstituted benzyl chloride.[1][2] It should be stored strictly anhydrous.[1][2]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for 4-(Benzyloxy)-3-fluorobenzyl alcohol (CAS 536974-94-4). Retrieved from [[Link](#)]
- Google Patents. WO2005087215A1 - Substituted urea and carbamate aspartyl-protease inhibitors (Citing use of 3-fluoro-4-hydroxybenzyl intermediates).[1][2] Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS [chemicalbook.com]
- 2. WO2021163344A1 - Novel prmt5 inhibitors - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Technical Guide: -Chloro-4-benzyloxy-3-fluorotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3143818#alpha-chloro-4-benzyloxy-3-fluorotoluene-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com